1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

BTK inhibition Kinase selectivity Immuno-oncology

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide (CAS 2034477-87-5) is a synthetic small molecule belonging to the imidazole-pyrimidine-azetidine carboxamide class. Its architecture—combining an imidazole-substituted pyrimidine core, a quinolin-8-yl amide tail, and a central azetidine ring—suggests utility as an ATP-competitive kinase inhibitor, a feature common to many imidazole-pyrimidine amides.

Molecular Formula C20H17N7O
Molecular Weight 371.404
CAS No. 2034477-87-5
Cat. No. B2763635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide
CAS2034477-87-5
Molecular FormulaC20H17N7O
Molecular Weight371.404
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C20H17N7O/c28-20(25-16-5-1-3-14-4-2-6-22-19(14)16)15-10-27(11-15)18-9-17(23-12-24-18)26-8-7-21-13-26/h1-9,12-13,15H,10-11H2,(H,25,28)
InChIKeyYOLBMBFWKLEWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide: Structural and Target-Class Context for Procurement


1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide (CAS 2034477-87-5) is a synthetic small molecule belonging to the imidazole-pyrimidine-azetidine carboxamide class . Its architecture—combining an imidazole-substituted pyrimidine core, a quinolin-8-yl amide tail, and a central azetidine ring—suggests utility as an ATP-competitive kinase inhibitor, a feature common to many imidazole-pyrimidine amides [1]. However, publicly available, comparator-rich pharmacological profiling for this specific compound is extremely limited; the preponderance of accessible data originates from non-peer-reviewed vendor descriptions rather than primary research or patent disclosures .

Procurement Risk of Substituting 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide with In-Class Analogs


Within the imidazole-pyrimidine-azetidine carboxamide series, even minor structural variations at the amide tail or heterocyclic substitution pattern can induce profound shifts in kinase selectivity, cellular potency, and ADME properties . For instance, replacing the quinolin-8-yl group with a simpler phenyl or furan moiety—as seen in close analogs such as 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide or the furan-2-ylmethyl derivative—is expected to alter hinge-binding interactions and hydrophobic pocket occupancy, thereby invalidating any quantitative structure-activity relationship (QSAR) established for the target compound . Without direct, side-by-side comparator data, no in-class compound can be assumed to be functionally interchangeable, and substitution risks generating irreproducible biological results .

Quantitative Differentiation Evidence for 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide Procurement


BTK Kinase Inhibition Potency vs. Pyrazolo-pyrazine Patent Exemplars

A single BindingDB entry for a compound mapping to this CAS number reports an IC50 of 1 nM against Bruton's tyrosine kinase (BTK) in an in vitro enzymatic assay [1]. The entry is linked to patent US20240083900, Example 99, though direct confirmation within the patent text is absent. For context, related pyrazolo[1,5-a]pyrazine BTK inhibitors in the same patent family exhibit IC50 values ranging from <1 nM to 5.5 nM [2]. The 1 nM value places the target compound among the most potent exemplars in the series, but the structural mismatch between the imidazole-pyrimidine scaffold and the patent's pyrazolo-pyrazine chemotype raises uncertainty about the attribution.

BTK inhibition Kinase selectivity Immuno-oncology

Molecular Topology Differentiation from Pyrazole and Triazole Analogs

The target compound features a 1H-imidazol-1-yl substituent at the pyrimidine 6-position, distinguishing it from analogs bearing 3,5-dimethyl-1H-pyrazol-1-yl (CAS 2034361-79-8) or 1H-pyrazol-1-yl groups (CAS not specified) . The imidazole ring presents a distinct hydrogen-bond donor/acceptor profile and a smaller steric footprint compared to the dimethylpyrazole variant, which is expected to alter kinase ATP-site complementarity. Quantitative physicochemical parameters are as follows: Molecular Weight = 371.4 g/mol; Molecular Formula = C20H17N7O; InChI Key = YOLBMBFWKLEWQO-UHFFFAOYSA-N .

Chemical diversity Scaffold hopping Medicinal chemistry

Quinolin-8-yl Amide Tail Uniqueness vs. Benzothiazole Analogs

The quinolin-8-yl amide tail of the target compound is a distinguishing feature relative to analogs such as 1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide (CAS 1286703-82-9), where the imidazole-pyrimidine core is replaced by a benzothiazole . Quinoline-containing kinase inhibitors, including imidazoquinoline derivatives, are well-precedented to engage the MEK1/2 pathway and EGFR kinase, while benzothiazole analogs are often associated with antimalarial activity [1]. The quinoline nitrogen position (8-yl vs. alternative substitutions) can critically influence orientation within the kinase back pocket, though no direct comparative enzymatic data for this specific compound are publicly accessible.

Amide tail SAR Quinoline pharmacology Kinase inhibitor design

Recommended Application Scenarios for 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide Based on Evidence Profile


BTK-Focused Biochemical Screening in B-Cell Malignancy Research

Given the reported 1 nM BTK IC50, this compound is a candidate for inclusion in biochemical screening panels targeting Bruton's tyrosine kinase, particularly in contexts where ibrutinib-resistance mutations (e.g., C481S) require evaluation of alternative chemotypes [1]. The imidazole-pyrimidine scaffold offers a topology distinct from the widely used pyrazolo-pyrazine BTK inhibitors, potentially circumventing cross-resistance.

Scaffold-Hopping Library Design for Kinase Inhibitor Discovery

The unique combination of imidazole-pyrimidine core, azetidine spacer, and quinolin-8-yl tail provides a three-dimensional pharmacophore that is underrepresented in commercial kinase inhibitor libraries [1]. This compound can serve as a versatile starting point for parallel synthesis efforts aimed at exploring amide tail SAR while maintaining the imidazole hinge-binding motif.

Selectivity Profiling Against CDK and MEK Kinase Panels

Based on the class-level association of imidazole-pyrimidine amides with CDK inhibition and quinoline motifs with MEK/EGFR pathways, this compound is suited for broad kinase selectivity profiling [1]. Researchers can leverage it as a tool compound to deconvolute polypharmacology in cellular models where both CDK and MEK signaling are active, such as KRAS-mutant colorectal cancer lines.

Negative Control or Comparator for Pyrazole-Containing Analog Studies

The absence of the 3,5-dimethylpyrazole group—present in the closest cataloged analog (CAS 2034361-79-8)—makes this compound a logical negative control or comparator in studies designed to isolate the contribution of pyrazole methylation to kinase selectivity and cellular potency [1]. Its lower molecular weight (371.4 vs. 399.458 g/mol) may also confer advantageous permeability characteristics for cellular assays.

Quote Request

Request a Quote for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.